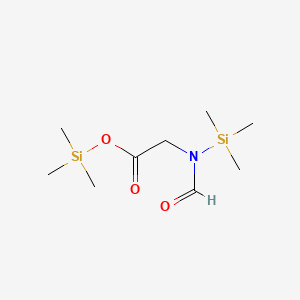
Glycine, N-formyl-N-(trimethylsilyl)-, trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is a derivative of glycine, a simple amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-based functional groups. The molecular formula of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is C8H21NO2Si2, and it has a molecular weight of 219.4288 . The compound is often used in organic synthesis and analytical chemistry due to its unique properties.
准备方法
The synthesis of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the formyl group to a hydroxyl group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amino acids and peptides. The compound’s stability and reactivity make it valuable in various synthetic pathways.
Biology: In biological research, it is used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, particularly those requiring silyl-protected intermediates.
作用机制
The mechanism of action of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester primarily involves its role as a silylating agent. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions and enhancing the overall yield of the desired products. The formyl group can participate in various chemical transformations, adding to the compound’s versatility.
Molecular targets and pathways involved in its action include the protection of hydroxyl, amino, and carboxyl groups in organic molecules. This protection is crucial in multi-step synthetic pathways where selective reactivity is required.
相似化合物的比较
N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester can be compared with other silyl-protected amino acids and derivatives, such as:
Glycine, N,O-bis(trimethylsilyl)glycine: This compound has two trimethylsilyl groups attached to the amino and carboxyl groups of glycine.
Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester: This derivative has three trimethylsilyl groups, providing even greater protection and stability in chemical reactions.
The uniqueness of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester lies in its combination of formyl and trimethylsilyl groups, offering a balance of reactivity and protection that is valuable in various synthetic applications.
属性
分子式 |
C9H21NO3Si2 |
|---|---|
分子量 |
247.44 g/mol |
IUPAC 名称 |
trimethylsilyl 2-[formyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C9H21NO3Si2/c1-14(2,3)10(8-11)7-9(12)13-15(4,5)6/h8H,7H2,1-6H3 |
InChI 键 |
FZJBNQXSQYLEGI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
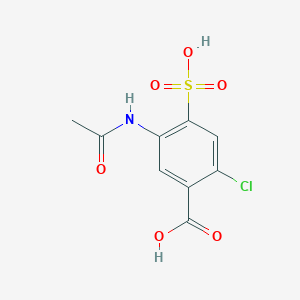
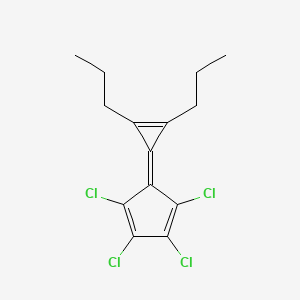
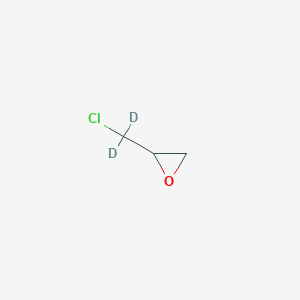
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
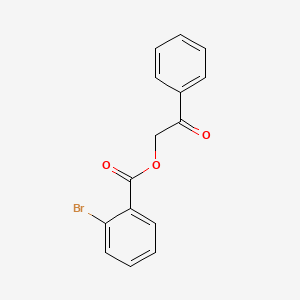
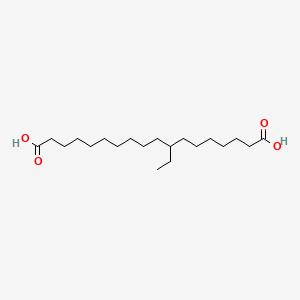
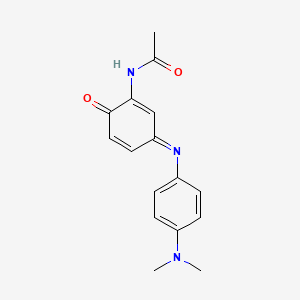
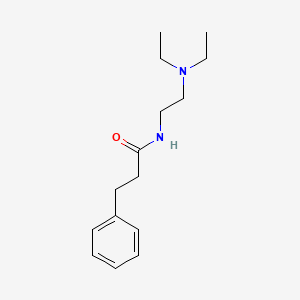
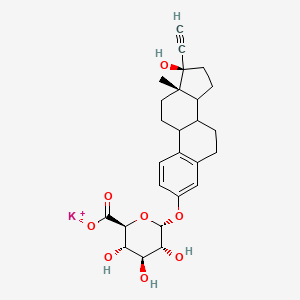
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
